molecular formula C7H8N2 B13347825 2-(1H-Pyrrol-1-yl)propanenitrile

2-(1H-Pyrrol-1-yl)propanenitrile

Cat. No.: B13347825
M. Wt: 120.15 g/mol
InChI Key: GMILVEFNXFXKGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-Pyrrol-1-yl)propanenitrile, also known as 3-(1H-Pyrrol-1-yl)propanenitrile, is an organic compound with the molecular formula C7H8N2. It is a colorless liquid or solid that is soluble in common organic solvents such as ethanol and chloroform. This compound is used as an intermediate in organic synthesis and can form complexes with metal ions, making it useful in catalytic reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(1H-Pyrrol-1-yl)propanenitrile involves the reaction of ethylenediamine with cyanoacetic ester to form ethylene pyrrole, which is then further reacted to produce this compound . The reaction typically requires a solvent such as ethanol and is conducted under reflux conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Pyrrol-1-yl)propanenitrile can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted pyrrole derivatives.

Scientific Research Applications

2-(1H-Pyrrol-1-yl)propanenitrile has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Medicine: Research into its potential therapeutic applications, such as in the development of new drugs, is ongoing.

    Industry: It is utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(1H-Pyrrol-1-yl)propanenitrile exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic reactions. These interactions can influence various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(1H-Pyrrol-1-yl)propanenitrile include:

Uniqueness

What sets this compound apart is its versatility in forming complexes with metal ions and its wide range of applications in various fields of research and industry. Its ability to participate in multiple types of chemical reactions makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C7H8N2

Molecular Weight

120.15 g/mol

IUPAC Name

2-pyrrol-1-ylpropanenitrile

InChI

InChI=1S/C7H8N2/c1-7(6-8)9-4-2-3-5-9/h2-5,7H,1H3

InChI Key

GMILVEFNXFXKGJ-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)N1C=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.